2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one
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Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine core structure with a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with a pyridine derivative in the presence of a base to facilitate cyclization and formation of the pyrano-pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted analogs with various functional groups .
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoropyridine
- 2,4-Disubstituted thiazoles
Uniqueness
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one is unique due to its combination of a fluorinated phenyl group and a pyrano-pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .
Properties
CAS No. |
884500-75-8 |
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Molecular Formula |
C14H8FNO3 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C14H8FNO3/c15-10-6-8(3-4-11(10)17)13-7-12(18)9-2-1-5-16-14(9)19-13/h1-7,17H |
InChI Key |
GRZRBMWDXZEEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
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